molecular formula C10H10N2O2S B1619285 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 84159-98-8

5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B1619285
CAS No.: 84159-98-8
M. Wt: 222.27 g/mol
InChI Key: CVOZYGITIHHWNM-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring substituted with a thiol group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 4-ethoxybenzohydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by acidification to yield the desired oxadiazole-thiol compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base.

    Cyclization: Catalysts such as acids or bases can facilitate cyclization reactions.

Major Products

    Oxidation: Disulfides.

    Substitution: Various substituted oxadiazole derivatives.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its biological activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-oxadiazole-2-thiol: Lacks the ethoxy group, which may affect its solubility and reactivity.

    5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Contains a methoxy group instead of an ethoxy group, which can influence its electronic properties.

    5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: The presence of a chlorine atom can significantly alter its reactivity and biological activity.

Uniqueness

5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the ethoxy group, which can enhance its solubility in organic solvents and potentially improve its biological activity compared to other similar compounds.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-13-8-5-3-7(4-6-8)9-11-12-10(15)14-9/h3-6H,2H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOZYGITIHHWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357972
Record name 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

84159-98-8
Record name 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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